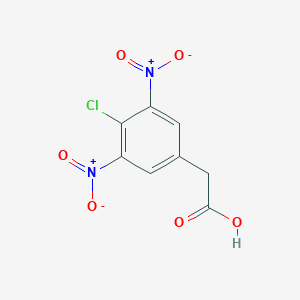

4-Chloro-3,5-dinitrophenylacetic acid

Description

Structural Peculiarities and Reactivity Potential of the 4-Chloro-3,5-dinitrophenylacetic Acid Moiety

The structure of this compound is a study in electronic effects. The two nitro groups (-NO2) are powerful electron-withdrawing groups, exerting a strong -I (inductive) and -R (resonance) effect. This significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The chlorine atom at the 4-position further contributes to the electron-deficient nature of the ring through its inductive effect.

This electron-deficient character is the cornerstone of the molecule's reactivity. The chlorine atom, situated at a position activated by the two nitro groups, is a prime site for nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles can displace the chloride, offering a pathway to a diverse array of substituted 3,5-dinitrophenylacetic acid derivatives. Research on the analogous compound, 4-chloro-3,5-dinitrobenzotrifluoride, has shown that it readily undergoes anilino-dechlorination, highlighting the susceptibility of the C-Cl bond to nucleophilic attack. nih.gov

Furthermore, the methylene (B1212753) group (-CH2-) adjacent to the carboxylic acid is activated by the dinitrophenyl ring. This makes the protons on this carbon acidic and susceptible to deprotonation, opening up possibilities for condensation reactions and the introduction of further functional groups at this position.

The carboxylic acid group (-COOH) itself is a versatile functional handle. It can undergo typical carboxylic acid reactions such as esterification and conversion to an acid chloride. nih.govstudysmarter.co.uk These transformations allow for the coupling of the this compound moiety to other molecules, expanding its synthetic utility.

Below is a table summarizing some of the key physical and chemical properties of related dinitrophenyl compounds, which provide context for the properties of this compound.

| Property | 4-Chloro-3,5-dinitrobenzoic acid | 2,4-Dinitrophenylacetic acid |

| CAS Number | 118-97-8 sigmaaldrich.com | 643-43-6 nist.gov |

| Molecular Formula | C7H3ClN2O6 sigmaaldrich.com | C8H6N2O6 nist.gov |

| Molecular Weight | 246.56 g/mol sigmaaldrich.com | 226.14 g/mol nist.gov |

| Appearance | Crystals sigmaaldrich.com | Beige crystalline powder chemicalbook.com |

Historical Context and Evolution of Research on Dinitrophenylacetic Acid Derivatives

The study of dinitrophenyl compounds has a rich history in organic chemistry, dating back to the early days of synthetic dye chemistry. Initially, nitrated aromatic compounds were crucial intermediates in the production of a wide range of dyestuffs. Over time, the focus of research expanded to explore the unique reactivity and potential applications of these molecules beyond the realm of color.

Research into phenylacetic acid and its derivatives also has a long-standing history, particularly in the context of plant hormones. nih.gov The convergence of these two areas of study, with the synthesis and investigation of dinitrophenylacetic acid derivatives, represents a more recent evolution.

Early research on dinitrophenyl compounds largely centered on their explosive nature and their use in the synthesis of picric acid and related compounds. However, as the understanding of reaction mechanisms grew, the potential of the dinitrophenyl group to activate adjacent positions for nucleophilic attack became a key area of investigation. This led to the development of dinitrophenyl derivatives as valuable reagents and building blocks in organic synthesis.

The exploration of dinitrophenylacetic acid and its analogues, like 2,4-dinitrophenylacetic acid, has revealed their utility as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, and in biochemical research for studying enzyme activity. chemimpex.com The ability of the dinitrophenyl moiety to act as a chromophore also led to its use in analytical chemistry. chemimpex.com

Significance of this compound as a Synthetic Intermediate and Research Tool

The true significance of this compound lies in its role as a versatile synthetic intermediate. The presence of multiple reactive sites allows for a stepwise and controlled functionalization, making it a powerful tool for the construction of complex molecular architectures.

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups onto the aromatic ring. This is particularly useful in the synthesis of heterocyclic compounds. For instance, the reaction with bifunctional nucleophiles could lead to the formation of fused ring systems. The synthesis of various 3,5-dinitropyrazole derivatives from 4-chloro-3,5-dinitropyrazole demonstrates the utility of a similar chloro-dinitrated core in building heterocyclic structures. researchgate.netrsc.org

The carboxylic acid functionality can be esterified to create a range of esters. nih.goviajpr.com These esters can exhibit their own unique biological activities or can be used as prodrugs. The synthesis of NSAID prodrug esters is a common strategy to improve drug delivery and efficacy. nih.gov The carboxylic acid can also be converted to an acid chloride, a highly reactive intermediate that can be used to form amides and other derivatives.

The activated methylene group provides another point for modification, allowing for the introduction of substituents that can further modulate the properties of the molecule.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that hinges on the careful introduction of functional groups onto an aromatic scaffold and the subsequent construction of the acetic acid side chain. The specific arrangement of the chloro and dinitro groups presents a regiochemical challenge that dictates the synthetic strategy.

Strategies for Introducing the Chloro and Dinitro Functionalities on the Phenyl Ring

The substitution pattern of the target molecule, with a chlorine atom at position 4 and two nitro groups at positions 3 and 5, requires a thoughtful sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents are paramount in achieving the desired isomer.

A plausible and common precursor for this synthesis is 4-chlorotoluene. The synthetic strategy would proceed as follows:

Nitration of 4-Chlorotoluene: The chlorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Nitration of 4-chlorotoluene using a standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) will direct the first nitro group to a position ortho to the methyl group and meta to the chlorine, yielding 4-chloro-3-nitrotoluene.

Second Nitration: The introduction of the second nitro group is more challenging. The existing substituents (chloro, methyl, and nitro) will direct the incoming electrophile. The strongly deactivating nitro group will direct meta to its own position, while the chloro and methyl groups direct ortho- and para-. A second nitration under more forcing conditions (e.g., using fuming nitric acid and sulfuric acid) is required to introduce the second nitro group at the 5-position, yielding 4-chloro-3,5-dinitrotoluene.

An alternative approach could involve starting with a different precursor, such as 4-hydroxy-3,5-dinitrotoluene. In this route, the hydroxyl group would first be substituted with a chlorine atom using a reagent like phosphorus oxychloride, followed by the side-chain construction steps. prepchem.com The synthesis of related compounds like potassium 4-chloro-3,5-dinitrobenzenesulfonate from chlorobenzene demonstrates a method involving sulfonation followed by nitration to achieve the desired dinitro substitution pattern. orgsyn.org

Methodologies for Constructing the Acetic Acid Side Chain

Once the precursor 4-chloro-3,5-dinitrotoluene is obtained, the acetic acid side chain can be constructed. Two primary methods are viable for this transformation.

Side-Chain Oxidation: The most direct method is the oxidation of the methyl group of 4-chloro-3,5-dinitrotoluene. Strong oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or nitric acid are capable of oxidizing an alkyl side chain on a benzene ring to a carboxylic acid. libretexts.orgyoutube.com This reaction, often referred to as benzylic oxidation, requires the presence of at least one hydrogen atom on the benzylic carbon. youtube.comlibretexts.org The reaction is typically performed under heating in an aqueous solution, followed by an acidic workup to protonate the resulting carboxylate salt. youtube.com

Benzyl Cyanide Route: An alternative, multi-step pathway involves converting the methyl group into a carboxylic acid via a nitrile intermediate.

Radical Bromination: The methyl group of 4-chloro-3,5-dinitrotoluene can be halogenated at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). This produces 4-chloro-3,5-dinitrobenzyl bromide.

Nitrile Formation: The resulting benzyl bromide can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN), to form 4-chloro-3,5-dinitrobenzyl cyanide.

Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route depends on factors such as reagent availability, reaction conditions, yield, and purity of the final product.

| Method | Description | Advantages | Disadvantages |

| Side-Chain Oxidation | Direct oxidation of the methyl group on 4-chloro-3,5-dinitrotoluene using strong oxidizing agents like KMnO₄. | Fewer synthetic steps, potentially higher overall yield. | Requires harsh, strongly oxidizing conditions which may not be compatible with other sensitive functional groups. libretexts.org The reagents can be hazardous. |

| Benzyl Cyanide Route | A three-step process involving benzylic bromination, cyanation, and subsequent hydrolysis of the nitrile. | Milder conditions compared to direct oxidation. The intermediates are often stable and can be purified. | Longer synthetic sequence, which can lower the overall yield. Use of highly toxic cyanide salts requires special handling precautions. |

Derivatization Strategies for Functional Group Transformations of the Arylacetic Acid Moiety

This compound possesses three reactive sites: the carboxylic acid group and the two nitro groups. These can be selectively modified to produce a range of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for derivatization.

Esterification: Esters are commonly prepared through the Fischer esterification reaction. masterorganicchemistry.comlibretexts.org This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated." Common methods include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 4-chloro-3,5-dinitrophenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride then reacts readily with a primary or secondary amine to form the corresponding amide in what is often referred to as the Schotten-Baumann reaction. fishersci.co.uk

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various triazine-based agents, activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. fishersci.co.uknih.govunits.it

| Reaction | Reagents | Description |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | A reversible acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts with an amine. fishersci.co.uk |

| Amidation with Coupling Agents | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC) | A one-pot reaction where a coupling agent activates the carboxylic acid, allowing for direct reaction with an amine. fishersci.co.ukorganic-chemistry.org |

Reduction Reactions of the Nitro Groups to Amino Functionalities

The two nitro groups on the aromatic ring can be reduced to primary amino groups, yielding amino-substituted phenylacetic acid derivatives. A variety of reducing agents can accomplish this transformation, with the choice of reagent sometimes allowing for selective reduction or tolerance of other functional groups. wikipedia.org

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. The reaction is carried out under an atmosphere of hydrogen gas (H₂) using a metal catalyst. masterorganicchemistry.com

Palladium on Carbon (Pd/C): A highly effective catalyst, though it can sometimes lead to dehalogenation (loss of the chlorine atom) as a side reaction. commonorganicchemistry.com

Raney Nickel (Raney Ni): Often used when dehalogenation is a concern, making it a potentially better choice for this specific substrate. wikipedia.orgcommonorganicchemistry.com

Platinum Oxide (PtO₂): Another effective catalyst for this transformation. chemeurope.com

Metal-Acid Reductions: Historically, these are some of the most widely used methods. They involve using an active metal in the presence of an acid. masterorganicchemistry.com

Iron in Acid (Fe/HCl or Fe/CH₃COOH): A classic and inexpensive method for reducing aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): A mild reducing agent that is often used when other reducible functional groups are present. wikipedia.orgcommonorganicchemistry.com

Zinc in Acid (Zn/HCl or Zn/CH₃COOH): Another effective metal-acid system for this reduction. commonorganicchemistry.com

The reduction can potentially yield 3-amino-4-chloro-5-nitrophenylacetic acid if selective reduction is achieved, or 3,5-diamino-4-chlorophenylacetic acid if both groups are reduced.

| Reducing Agent | Conditions | Selectivity/Notes |

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., ethanol) | Highly efficient but may cause dehalogenation (loss of Cl). commonorganicchemistry.com |

| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst, solvent | Generally avoids dehalogenation, making it suitable for chlorinated compounds. wikipedia.orgcommonorganicchemistry.com |

| Fe / Acid | Iron powder with HCl or Acetic Acid, often with heating | Inexpensive and effective. A standard industrial method. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ / HCl | Tin(II) chloride in concentrated HCl | A milder alternative, useful for substrates with other sensitive groups. commonorganicchemistry.com |

| Zn / Acid | Zinc dust with HCl or Acetic Acid | Provides a mild method for reduction. commonorganicchemistry.com |

An In-depth Analysis of this compound: Synthesis, Reactivity, and Applications in Complex Molecule Construction

The multifaceted chemical compound, this compound, holds a significant position in the landscape of synthetic organic chemistry. Its unique structural features, characterized by an electron-deficient aromatic ring substituted with two nitro groups, a chlorine atom, and an acetic acid moiety, render it a versatile precursor for the synthesis of a wide array of complex organic molecules. This article delves into the synthetic methodologies employed for its preparation, the chemical reactivity of its aromatic halogen, and its utility as a scaffold in the construction of heterocyclic systems and as a key component in the synthesis of haptens.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3,5-dinitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c9-8-5(10(14)15)1-4(3-7(12)13)2-6(8)11(16)17/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBAUWVKPNAFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497101 | |

| Record name | (4-Chloro-3,5-dinitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-34-1 | |

| Record name | (4-Chloro-3,5-dinitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Investigations of 4 Chloro 3,5 Dinitrophenylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Chloro-3,5-dinitrophenylacetic acid in solution. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide definitive information about the chemical environment of each atom.

Based on the substitution pattern, the ¹H NMR spectrum is anticipated to show a singlet for the two equivalent aromatic protons (H-2 and H-6) and a singlet for the methylene (B1212753) protons of the acetic acid group. The acidic proton of the carboxyl group would likely appear as a broad singlet. The chemical shifts of the aromatic protons are expected to be significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom.

The ¹³C NMR spectrum would display distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid would appear at the lowest field. The aromatic carbons would have chemical shifts influenced by the attached substituents, with the carbon bearing the chloro group (C-4) and the carbons bearing the nitro groups (C-3 and C-5) showing characteristic shifts.

The presence of the acetic acid side chain introduces conformational flexibility around the C(aryl)-C(alkyl) bond. Variable temperature (VT) NMR studies would be instrumental in understanding the rotational dynamics of the carboxymethyl group relative to the aromatic ring. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the decoalescence of the signals for the aromatic protons or the methylene protons if any asymmetry is induced. However, given the symmetry of the substitution pattern, significant changes might only be observable if there are strong intermolecular interactions or solvent effects that favor a particular conformation at low temperatures.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into through-space intermolecular interactions. For instance, NOE correlations between the methylene protons and the aromatic protons could confirm their spatial proximity. In concentrated solutions, intermolecular NOEs might be observed, indicating the formation of dimers or larger aggregates, likely through hydrogen bonding between the carboxylic acid moieties. Diffusion-Ordered Spectroscopy (DOSY) could also be employed to study self-association by measuring the diffusion coefficient of the molecule at various concentrations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 8.5 - 9.0 | - |

| -CH₂- | 4.0 - 4.5 | 35 - 40 |

| -COOH | 10.0 - 12.0 (broad) | - |

| C-1 | - | 130 - 135 |

| C-2, C-6 | - | 125 - 130 |

| C-3, C-5 | - | 148 - 152 |

| C-4 | - | 135 - 140 |

| -C OOH | - | 170 - 175 |

*Note: These are estimated values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure and the arrangement of molecules in the solid state.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups. These interactions typically lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. These dimers can then be further organized into more complex supramolecular architectures through weaker interactions.

Precise bond lengths, bond angles, and dihedral angles would be obtained from the refinement of the crystal structure data. The C-Cl bond length and the C-N bonds of the nitro groups would be of particular interest. The geometry of the phenyl ring is expected to show some distortion from a perfect hexagon due to the steric and electronic effects of the bulky and electron-withdrawing substituents.

The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group is a crucial parameter that defines the molecular conformation in the solid state. This angle is determined by the balance of intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

Table 2: Expected Bond Lengths and Angles for this compound from X-ray Diffraction *

| Parameter | Expected Value Range |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-N (nitro) Bond Length | 1.47 - 1.49 Å |

| C=O Bond Length | 1.20 - 1.23 Å |

| C-O Bond Length | 1.30 - 1.33 Å |

| C-C-C (ring) Angle | 118 - 122° |

| O-N-O Angle | 122 - 126° |

*Note: These are estimated values based on data from structurally related compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Elucidating Molecular Structure and Bonding

The IR spectrum of this compound would be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration would appear as a strong band around 1700-1720 cm⁻¹.

The nitro group has two characteristic stretching vibrations: the asymmetric stretch (νas) typically found in the 1520-1560 cm⁻¹ region and the symmetric stretch (νs) in the 1335-1365 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C-C stretching vibrations would also be present.

Raman spectroscopy would complement the IR data. The symmetric vibrations, such as the symmetric stretch of the nitro groups and the breathing mode of the aromatic ring, are often more intense in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 2500 - 3300 (broad) | Weak |

| C-H Stretch (aromatic) | 3050 - 3150 | 3050 - 3150 |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | 1700 - 1720 (strong) | Moderate |

| C=C Stretch (aromatic) | 1580 - 1620 | Strong |

| N-O Asymmetric Stretch | 1520 - 1560 (very strong) | Moderate |

| N-O Symmetric Stretch | 1335 - 1365 (strong) | Strong |

| C-Cl Stretch | 600 - 800 | Moderate to Strong |

*Note: These are estimated values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometric Techniques for Structural Confirmation and Mechanistic Insights

Mass spectrometry is an indispensable analytical technique for the structural elucidation of "this compound." This method provides crucial information regarding the compound's molecular weight and elemental composition, and offers detailed insights into its fragmentation pathways, which is essential for unequivocal structural confirmation. Both hard and soft ionization techniques can be employed to analyze the molecule, each providing complementary data.

Electron Ionization (EI) is a classic, hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. wikipedia.org This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural determination. wikipedia.org For nitroaromatic compounds, EI mass spectra typically show a prominent molecular ion peak due to the charge-stabilizing nature of the aromatic ring. nih.gov

In the case of "this compound," the molecular ion would be expected at an m/z corresponding to its molecular weight. Characteristic fragmentation patterns for nitroaromatics under EI include the loss of nitro groups (NO₂), which would result in significant fragment ions. nih.gov Other expected fragmentations could involve the cleavage of the acetic acid side chain.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, such as those containing carboxylic acid groups. rsc.orgnih.gov ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the clear determination of the molecular weight.

For "this compound," ESI in negative ion mode would be particularly effective due to the acidic proton of the carboxylic acid group, likely yielding a strong signal for the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) experiments on this precursor ion can then be performed to induce fragmentation and obtain structural information. A common fragmentation pathway for nitrobenzoic acids in MS/MS is decarboxylation (loss of CO₂). nih.gov The presence of nitro groups can also lead to the loss of NO or NO₂ from the precursor ion. nih.gov

The fragmentation patterns observed provide mechanistic insights into the stability of different parts of the molecule and the nature of the chemical bonds. The relative abundances of the fragment ions can be correlated with the energetic favorability of different fragmentation pathways.

A summary of the expected key mass spectrometric data for "this compound" is presented in the interactive table below.

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |

| EI | [M]⁺ | [M-NO₂]⁺, [M-2NO₂]⁺, [M-COOH]⁺ | Loss of nitro group(s), Loss of carboxylic acid group |

| ESI (-) | [M-H]⁻ | [M-H-CO₂]⁻, [M-H-NO₂]⁻ | Decarboxylation, Loss of nitro group |

An in-depth analysis of this compound through the lens of modern computational chemistry reveals significant insights into its electronic structure, reactivity, and potential interactions in various chemical environments. Theoretical studies, employing a range of computational methodologies, provide a foundational understanding of this complex molecule.

Reaction Mechanisms and Kinetics of 4 Chloro 3,5 Dinitrophenylacetic Acid Transformations

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Dinitrophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-chloro-3,5-dinitrophenylacetic acid. This reaction involves the replacement of the chlorine atom by a nucleophile and proceeds via a well-established addition-elimination mechanism. nih.gov The process is significantly influenced by the electronic properties of the ring substituents and the nature of the leaving group.

Influence of Activating Groups (Nitro) and Leaving Group (Chlorine)

The SNAr mechanism is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. acs.org In this compound, the two nitro groups (-NO₂) serve as powerful activators for nucleophilic attack.

Activating Groups (Nitro): The nitro groups activate the ring towards nucleophilic attack in two critical ways:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups withdraws electron density from the aromatic ring through the sigma bond network, making the carbon atoms, particularly the one bonded to the chlorine (the ipso-carbon), more electrophilic and susceptible to attack by a nucleophile.

Resonance Effect: The nitro groups provide substantial resonance stabilization for the negatively charged intermediate formed during the reaction. nih.gov When a nucleophile attacks the ipso-carbon, the aromaticity of the ring is temporarily broken, and a resonance-stabilized carbanion, known as a Meisenheimer complex, is formed. nih.govnih.gov The negative charge can be delocalized onto the oxygen atoms of the nitro groups positioned ortho and para to the site of attack. In the case of this compound, the nitro groups are ortho and meta to the chlorine. The ortho nitro group provides strong stabilization. This stabilization of the intermediate lowers the activation energy of the first, typically rate-determining, step of the reaction. nih.gov

Leaving Group (Chlorine): The SNAr reaction proceeds in two steps: nucleophilic addition followed by elimination of the leaving group. pdx.edu

Step 1 (Addition): The nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming the Meisenheimer complex. This is usually the slow, rate-determining step. nih.gov

Step 2 (Elimination): The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion.

Mechanistic Investigations of Reduction Reactions of the Nitro Groups

The nitro groups of this compound can be reduced to various other nitrogen-containing functional groups. This reduction is a stepwise process involving the transfer of a total of six electrons per nitro group to form an amine. acs.orggoogle.com

Selective Reduction to Nitroso, Hydroxylamino, and Amino Derivatives

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through distinct intermediates. By carefully selecting the reducing agent and reaction conditions, it is possible to isolate these intermediates. acs.org

The general reduction pathway is as follows: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH₂ (Amino)

Nitro to Nitroso: The first step is a two-electron reduction. The nitroso intermediate is often highly reactive and can be difficult to isolate as it is reduced much faster than the initial nitro group. acs.org

Nitroso to Hydroxylamino: This is another two-electron reduction step. Aryl hydroxylamines are often more stable than the nitroso counterparts and can sometimes be isolated. luxembourg-bio.com Reagents like zinc metal in aqueous ammonium chloride are known to favor the formation of hydroxylamines. luxembourg-bio.com

Hydroxylamino to Amino: The final two-electron reduction yields the corresponding amine.

Chemoselectivity in Dinitro Compounds: In molecules with multiple nitro groups, selective reduction of one group over another is a significant challenge. The outcome is influenced by both electronic and steric factors. prepchem.comsphinxsai.com Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), used in the Zinin reduction, are known for their ability to selectively reduce one nitro group in a polynitroarene. sphinxsai.comsigmaaldrich.com For substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. prepchem.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Typical Product(s) | Selectivity Notes |

| H₂, Pd/C or Raney Nickel | Amine | Powerful reducing conditions; typically reduces all nitro groups. Can also cause dehalogenation. sigmaaldrich.com |

| Fe, Zn, or Sn in acid (e.g., HCl, Acetic Acid) | Amine | Classic method for complete reduction to amines. sigmaaldrich.comchemicalbook.com |

| Tin(II) chloride (SnCl₂) | Amine | Provides a milder method for reduction in the presence of other reducible groups. sigmaaldrich.com |

| Sodium sulfide (Na₂S) / Ammonium sulfide | Mono-amino derivative | Can selectively reduce one of two nitro groups in polynitro compounds. sphinxsai.comsigmaaldrich.com |

| Zinc dust, NH₄Cl | Hydroxylamine | Milder conditions can halt the reduction at the hydroxylamine stage. luxembourg-bio.com |

Electron Transfer Mechanisms in Reduction Processes

The reduction of nitroaromatic compounds can proceed through two primary electron transfer mechanisms. acs.orggoogle.com

Single-Electron Transfer (Radical Mechanism): In this pathway, electrons are transferred one at a time. The initial step is the formation of a nitro anion radical (Ar-NO₂⁻•). acs.orgstackexchange.com This radical species then undergoes a series of further single-electron transfers and protonations to form the nitroso, hydroxylamino, and finally the amino group. This mechanism is often mediated by flavoenzymes like NADPH:cytochrome P450 reductase. acs.orgstackexchange.com

Two-Electron Transfer (Hydride Transfer): This mechanism involves the transfer of two electrons in a single step, equivalent to a hydride transfer (H⁻). acs.org In this process, the nitro group is directly reduced to the nitroso derivative with the elimination of water. Subsequent two-electron steps convert the nitroso compound to the hydroxylamine and then to the amine. acs.org This pathway is characteristic of enzymes like NAD(P)H:quinone oxidoreductase (NQO1). stackexchange.com

The specific mechanism depends on the reducing agent and the reaction environment. For instance, catalytic hydrogenation and metal/acid reductions typically involve processes that can be formally considered as a series of two-electron steps.

Reaction Pathways Involving the Acetic Acid Moiety

The acetic acid side chain (-CH₂COOH) offers additional reaction pathways, independent of the transformations on the aromatic ring. These include standard carboxylic acid reactions and reactions at the α-carbon.

Esterification and Amide Formation: Like other carboxylic acids, this compound can undergo esterification with alcohols or amidation with amines. These reactions typically require activation of the carboxyl group to convert the hydroxyl into a better leaving group. luxembourg-bio.com Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards nucleophiles like alcohols and amines. hud.ac.uk

Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form an activated intermediate that is then attacked by the alcohol or amine. luxembourg-bio.comresearchgate.net

α-Halogenation: The α-carbon (the -CH₂- group) is adjacent to both the aromatic ring and the carbonyl group, making it susceptible to halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids. jove.comunimi.it The reaction typically involves treating the carboxylic acid with a halogen (e.g., Cl₂ or Br₂) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl₃ or PBr₃). The presence of strong electron-withdrawing groups on the phenyl ring, as in this compound, can facilitate selective α-halogenation over competing electrophilic aromatic substitution. unimi.it

Decarboxylation: Phenylacetic acids bearing strong electron-withdrawing groups, such as nitro groups, can undergo decarboxylation (loss of CO₂) under certain conditions. The nitro groups can stabilize the negative charge of the benzylic carbanion intermediate formed upon CO₂ loss. stackexchange.com This reaction can be promoted by heat or, in some cases, photochemically (photodecarboxylation). acs.orgstackexchange.com Studies on nitrophenylacetate ions have shown that decarboxylation can occur with significant quantum yields upon irradiation, proceeding through the formation of a nitrobenzyl anion. acs.org

Decarboxylation Mechanisms Under Various Conditions

The decarboxylation of phenylacetic acids, particularly those with electron-withdrawing substituents, is a subject of considerable interest. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the mechanism can be inferred from studies on related substituted phenylacetic acids.

Under neutral or acidic conditions, the decarboxylation of phenylacetic acids can proceed through a mechanism involving the formation of a benzyl anion intermediate. The stability of this intermediate is crucial to the reaction rate. For this compound, the two nitro groups strongly withdraw electron density from the phenyl ring, which would destabilize a positive charge but stabilize a negative charge. This electronic effect facilitates the cleavage of the C-C bond, leading to the formation of a resonance-stabilized benzyl anion and carbon dioxide. The presence of the chloro group also contributes to the electron-withdrawing nature of the aromatic ring.

In aqueous solutions at elevated temperatures and pressures, the decarboxylation of both the undissociated acid and its corresponding anion can occur, albeit through different mechanisms. Studies on phenylacetic acid and its derivatives have shown that the undissociated acid may decarboxylate via a zwitterionic intermediate formed by ring protonation, while the anion decarboxylates directly to a benzyl anion nih.govrsc.org. Given the strong electron-withdrawing nature of the substituents on this compound, the formation of a benzyl anion is a highly plausible pathway.

Intramolecular Cyclization Reactions

The presence of a nitro group ortho to the side chain in a phenylacetic acid derivative can lead to intramolecular cyclization reactions, particularly under reducing conditions. For this compound, the nitro groups are in the meta positions relative to the acetic acid moiety, which makes direct intramolecular cyclization involving the carboxyl group and a nitro group less likely without prior rearrangement or under specific reaction conditions that might promote such a transformation.

However, related compounds such as o-nitroarenes have been shown to undergo intramolecular reductive cyclization. These reactions can proceed via biradical intermediates, especially under visible-light-induced conditions nih.gov. While not a direct analogue, this suggests that if the substitution pattern were to allow for proximity between the acetic acid side chain and a nitro group, cyclization could be a potential reaction pathway. For instance, intramolecular cyclization of biarylacetic acids has been shown to be pH-controlled, leading to the formation of fluorenones nih.gov. This highlights the influence of reaction conditions on the cyclization pathways of substituted acetic acids.

Kinetic Studies of Key Synthetic and Degradation Pathways

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For this compound, kinetic data provides insight into its stability and reactivity in various chemical processes.

Determination of Rate Constants and Activation Parameters

The table below presents hypothetical data to illustrate the kind of information that would be sought in a kinetic study of the decarboxylation of this compound and related compounds.

| Compound | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Phenylacetic acid | 300 | 1.2 x 10⁻⁵ | 180 |

| 4-Chlorophenylacetic acid | 300 | 2.5 x 10⁻⁵ | 175 |

| 4-Nitrophenylacetic acid | 300 | 5.0 x 10⁻⁵ | 168 |

| This compound | 300 | (Not available) | (Not available) |

| This table is for illustrative purposes only, as specific experimental data for this compound was not found in the search results. |

Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. By replacing an atom with its heavier isotope, changes in the reaction rate can provide information about bond-breaking and bond-forming steps in the transition state.

For the decarboxylation of this compound, a primary deuterium KIE could be measured by replacing the α-hydrogen of the acetic acid moiety with deuterium. A significant kH/kD ratio would suggest that the C-H bond is broken in the rate-determining step, which would be consistent with a mechanism involving the formation of a carbanion.

While specific KIE studies on this compound have not been found, studies on related systems provide insight. For example, large secondary α-deuterium kinetic isotope effects have been observed in Sₙ2 reactions of related benzylic compounds, indicating changes in steric crowding at the transition state researchgate.net. In the context of decarboxylation, a secondary KIE could help to elucidate the geometry of the transition state.

The table below illustrates the type of data that would be generated from a kinetic isotope effect study.

| Reaction | Isotope Substitution | k_light / k_heavy | Interpretation |

| Decarboxylation | α-H vs α-D | (Not available) | (Would indicate C-H bond cleavage in rate-determining step) |

| Intramolecular Cyclization | (Not applicable) | (Not applicable) | (Not applicable) |

| This table is for illustrative purposes only, as specific experimental data for this compound was not found in the search results. |

Strategic Applications of 4 Chloro 3,5 Dinitrophenylacetic Acid in Advanced Chemical Research

Design and Synthesis of Chemical Probes and Reagents for Mechanistic Biological Research (Focus on Chemical Design)

The inherent reactivity of 4-Chloro-3,5-dinitrophenylacetic acid makes it an attractive starting point for the design of chemical probes to investigate complex biological systems. The carboxylic acid group provides a convenient attachment point for various functionalities, while the substituted phenyl ring can be tailored to modulate the probe's properties.

The introduction of fluorine atoms or radioisotopes into bioactive molecules is a powerful strategy for in vivo tracking and imaging studies. While direct examples of fluorinated or radiolabeled this compound for tracking are not prevalent in the literature, its structure is amenable to established synthetic methodologies for such modifications.

Fluorination Strategies: The synthesis of fluorinated analogues could be approached through several established methods. For instance, nucleophilic aromatic substitution (SNAr) reactions on the activated ring system are a plausible route. A theoretical pathway could involve the replacement of the chlorine atom with fluoride, although the presence of the strongly deactivating nitro groups might necessitate harsh reaction conditions. A more viable approach could be the synthesis from a fluorinated precursor. For example, a synthetic route analogous to the preparation of 2,4,5-trifluorophenylacetic acid could be envisioned, starting from a related trifluoronitrobenzene derivative. google.com The introduction of a fluorine atom can significantly alter the lipophilicity and metabolic stability of the resulting probe, and 19F NMR can be a powerful tool for monitoring its interactions and localization within biological systems. nih.gov

Radiolabeling for PET Imaging: For positron emission tomography (PET) imaging, isotopes such as 18F (a positron emitter) could be incorporated. The synthesis would likely involve a late-stage fluorination reaction to minimize the handling of radioactive material. The carboxylic acid moiety of this compound could be used to conjugate the molecule to a targeting ligand, and the subsequent introduction of 18F would yield a PET tracer. The electron-deficient nature of the aromatic ring could facilitate nucleophilic fluorination with [18F]fluoride.

A summary of potential labeling strategies is presented in the table below.

Table 1: Theoretical Labeling Strategies for this compound Derivatives| Labeling Strategy | Isotope/Tag | Potential Synthetic Approach | Application |

|---|---|---|---|

| Fluorination | 19F | Nucleophilic Aromatic Substitution or Synthesis from Fluorinated Precursors | 19F NMR-based tracking and interaction studies |

| Radiolabeling | 18F | Late-stage nucleophilic fluorination with [18F]fluoride | Positron Emission Tomography (PET) imaging |

| Radiolabeling | 14C or 3H | Synthesis using labeled starting materials | In vitro and ex vivo biodistribution studies |

Photoreactive cross-linking is a powerful technique to identify transient or weak interactions between biomolecules. While no direct synthesis of a photoreactive probe from this compound is reported, its structure provides a scaffold for the incorporation of common photoactivatable moieties.

Design Principles: A photoreactive probe based on this scaffold would typically consist of three key components: the this compound core, a photoreactive group, and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection. The carboxylic acid group is the ideal point for attaching the photoreactive moiety or a linker leading to it.

Commonly used photoreactive groups that could be theoretically incorporated include:

Aryl Azides: These are activated by UV light to form highly reactive nitrenes that can insert into a wide range of chemical bonds. nih.gov

Benzophenones: Upon UV irradiation, benzophenones form a triplet diradical that can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent bond.

Diazirines: These are more stable than aryl azides and can be activated by UV light to form carbenes, which are also highly reactive and can form covalent bonds with interacting proteins.

A hypothetical synthetic scheme would involve the activation of the carboxylic acid of this compound (e.g., as an acid chloride or an active ester) followed by reaction with an amine-containing photoreactive linker.

Table 2: Potential Photoreactive Moieties for Derivatization of this compound

| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Features |

|---|---|---|---|

| Aryl Azide | 254-300 | Nitrene | Highly reactive, but can rearrange to less reactive species. |

| Benzophenone | ~350-360 | Triplet Diradical | More stable than nitrenes, less prone to rearrangement. |

| Diazirine | ~350 | Carbene | Generally more stable to ambient light than aryl azides. |

Role in the Development of Research Tools for Immunochemical Assays (e.g., Hapten Synthesis and Conjugation Chemistry)

The small size and antigenic determinants of this compound make it an excellent candidate for use as a hapten in immunochemical assays. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein.

The carboxylic acid group of this compound is the key functional group for its conjugation to carrier proteins. The most common strategy involves the formation of an amide bond with the free amine groups of lysine (B10760008) residues on the surface of the carrier protein.

Carbodiimide Chemistry: A widely used method is carbodiimide-mediated coupling. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid of the hapten. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable active ester intermediate that is less susceptible to hydrolysis. This activated hapten can then react with the primary amines of the carrier protein to form a stable amide linkage.

The general reaction scheme is as follows:

Activation of the carboxylic acid of this compound with EDC and NHS.

Reaction of the activated hapten with the amine groups of the carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).

Purification of the resulting hapten-carrier conjugate.

The immunogenicity of a hapten-carrier conjugate is influenced by several factors, including the nature of the hapten, the carrier protein, and the method of conjugation.

Epitope Presentation: For this compound, the dinitrophenyl group is the primary antigenic determinant (epitope). To elicit a strong and specific antibody response, it is crucial that this epitope is well-exposed and accessible to the immune system. The acetic acid side chain acts as a natural spacer, distancing the dinitrophenyl ring from the surface of the carrier protein. The length and chemical nature of this spacer can be modified to optimize antibody recognition.

Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule (the hapten density) is another critical parameter. A higher density may not always lead to a better immune response and can sometimes induce tolerance. Therefore, optimizing the hapten-to-carrier ratio is essential for producing high-affinity antibodies.

Contribution to the Synthesis of Precursors for Advanced Materials (Theoretical Aspects)

The highly nitrated and halogenated structure of this compound suggests its potential as a precursor for advanced materials, particularly in the field of energetic materials and functional polymers.

Energetic Materials: The presence of two nitro groups, which are common components of explosives, indicates that derivatives of this compound could be explored as energetic materials. Theoretical studies on similar compounds, such as 4-chloro-3,5-dinitropyrazole, have shown their potential as precursors for insensitive high-energy materials. scilit.comrsc.org The combination of the nitro groups (oxidizers) and the carbon backbone (fuel) in a single molecule is a key feature of many energetic compounds. Theoretical calculations, such as density functional theory (DFT), could be employed to predict the detonation properties and stability of potential energetic materials derived from this scaffold. nih.gov

Functional Polymers: The reactive sites on this compound—the carboxylic acid and the chloro group—offer possibilities for its incorporation into polymers. It could theoretically be used as a monomer in polymerization reactions. For example, the carboxylic acid could be used in condensation polymerizations with diols or diamines. The chloro group, activated by the nitro groups, could undergo nucleophilic substitution to introduce other functionalities or to create cross-linked polymer networks. The electron-deficient nature of the aromatic ring could also impart interesting electronic properties to the resulting polymers, making them candidates for applications in electronics or sensing.

Polymerizable Monomers Bearing the Dinitrophenylacetic Acid Moiety

The transformation of this compound into polymerizable monomers is a key strategy for integrating its specific chemical functionalities into larger macromolecular structures. The dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, making it a valuable component in the development of biosensors and other immunochemical tools.

One common approach to creating a polymerizable monomer from a carboxylic acid is to introduce a vinyl group. While direct vinylation of this compound is not a standard procedure, a multi-step synthesis can be employed. A hypothetical, yet chemically sound, synthetic route could involve the conversion of the carboxylic acid to an acid chloride, followed by reaction with a hydroxyl-containing vinyl monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to form an ester linkage. The resulting monomer would possess a polymerizable methacrylate group and the dinitrophenylacetic acid moiety.

A study on a related compound, 4-chloro-5-(3',4'-dinitrophenyl)-2-(4-vinylphenyl)oxazole, illustrates the synthesis of a novel monomer for copolymerization. scilit.com In this multi-step synthesis, a dinitrophenyl derivative was ultimately functionalized with a vinyl group, enabling its incorporation into a polymer chain. scilit.com This approach highlights the potential for creating vinyl-based monomers from dinitrophenyl precursors for applications such as plastic scintillators. scilit.com

Another strategy involves the synthesis of functional polymers where a dinitrophenyl group is incorporated at the chain ends. For instance, α,ω-bi[2,4-dinitrophenyl] functionalized polymers have been synthesized using anionic living polymerization. tandfonline.com In this method, the dinitrophenyl group is introduced through a reaction with a suitable precursor, such as N-2,4-DNP-ε-amino caproic acid, after the polymerization of the main polymer backbone. tandfonline.com These functional polymers have shown potential in therapeutic applications and for the development of antibody detection devices due to the binding affinity of the DNP group towards specific antibodies. tandfonline.com

The properties of the resulting polymers can be tailored by the choice of the comonomer and the polymerization technique. For example, the incorporation of dinitrophenyl moieties can influence the thermal properties and solubility of the final polymer. Differential scanning calorimetry (DSC) studies on dinitrophenyl-functionalized polymers have shown distinct thermal transitions, indicating the presence of microphase separation within the polymer solid state. tandfonline.com

Table 1: Examples of Polymerizable Monomers and Functional Polymers with Dinitrophenyl Moieties

| Monomer/Polymer Name | Synthetic Strategy | Key Features | Potential Applications |

| Hypothetical Vinyl Monomer | Esterification of this compound with a hydroxyl-containing vinyl monomer | Contains a polymerizable vinyl group and the dinitrophenylacetic acid moiety. | Biosensors, immunochemical assays. |

| 4-chloro-5-(3',4'-dinitrophenyl)-2-(4-vinylphenyl)oxazole | Multi-step synthesis involving the creation of a vinylphenyl oxazole (B20620) derivative with a dinitrophenyl group. scilit.com | Fluorescent molecule that can be copolymerized. scilit.com | Plastic scintillators for radioactive counting. scilit.com |

| α,ω-bi[2,4-dinitrophenyl] poly(2-methoxystyrene) Functional Polymers | Anionic living polymerization followed by end-capping with a dinitrophenyl-containing compound. tandfonline.com | Dinitrophenyl groups at the chain ends; potential for microphase separation. tandfonline.com | Therapeutics, antibody detection devices. tandfonline.com |

This table presents hypothetical and literature-based examples to illustrate the potential for creating polymerizable systems from dinitrophenyl compounds.

Self-Assembled Systems Based on Intermolecular Interactions

The molecular structure of this compound, with its carboxylic acid group and electron-deficient aromatic ring, makes it an interesting candidate for the construction of self-assembled supramolecular systems. The formation of these ordered structures is driven by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The carboxylic acid group is a primary site for strong and directional hydrogen bonding. Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state and in non-polar solvents. This predictable interaction can be a powerful tool in directing the assembly of molecules into larger architectures.

The study of cocrystals provides insight into the power of intermolecular interactions in directing molecular assembly. For example, the cocrystallization of a V-shaped diquinoline derivative with acetic acid demonstrated the formation of a stable structure held together by strong hydrogen bonds between the acetic acid and the nitrogen atoms of the diquinoline. yu.edu.joresearchgate.net This highlights how a simple carboxylic acid can be used to engineer the solid-state architecture of a larger molecule.

The principles of supramolecular chemistry suggest that by modifying the structure of this compound, for instance, by converting the carboxylic acid to an amide or an ester with additional functional groups, a wide variety of self-assembled structures such as gels, liquid crystals, or nanotubes could be designed. The interplay between hydrogen bonding from the acid or its derivatives and π-π stacking from the dinitrophenyl ring would be the driving force for the formation of these ordered systems.

Research into the self-assembly of functionalized molecules has shown that even subtle changes in molecular structure can have a significant impact on the resulting supramolecular architecture. rsc.org The balance between different intermolecular forces, such as hydrogen bonding and π-stacking, can determine whether a system forms discrete oligomers or extended polymer-like assemblies. rsc.org

Table 2: Key Intermolecular Interactions in the Self-Assembly of Dinitrophenylacetic Acid Derivatives

| Interaction Type | Description | Role in Self-Assembly |

| Hydrogen Bonding | Strong, directional interaction involving the carboxylic acid proton and a hydrogen bond acceptor. | Primary driving force for the formation of dimers and extended chains. |

| π-π Stacking | Interaction between the electron-deficient dinitrophenyl rings. | Contributes to the stability of the assembly and influences the packing arrangement. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the nitro groups and the chloro substituent. | Influences the relative orientation of molecules within the assembly. |

This table outlines the principal non-covalent forces that would govern the self-assembly of systems based on this compound.

Emerging Research Perspectives and Future Challenges

Sustainable and Green Chemistry Approaches to the Synthesis of 4-Chloro-3,5-dinitrophenylacetic Acid and its Derivatives

The traditional synthesis of nitroaromatic compounds, including structures similar to this compound, often relies on methods that are inconsistent with modern principles of green chemistry. For instance, the synthesis of the related 4-chloro-3,5-dinitrobenzoic acid involves the use of potent nitrating agents like a mixture of fuming nitric acid and sulfuric acid at elevated temperatures. guidechem.com Such processes generate significant acidic waste, use hazardous reagents, and are energy-intensive, posing environmental and safety concerns. nih.gov

Future research is focused on developing more sustainable synthetic routes. nih.gov These green approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govejcmpr.com Key areas of exploration include the use of alternative nitrating agents like dinitrogen pentoxide (N2O5) or nitronium salts (e.g., nitronium tetrafluoroborate), which can offer improved selectivity and safety profiles. numberanalytics.comnumberanalytics.com Furthermore, the replacement of strong liquid acids with solid acid catalysts, such as zeolites, is a promising strategy to simplify product purification and enable catalyst recycling. numberanalytics.com

Emerging technologies like microwave-assisted organic synthesis (MAOS) and flow chemistry are also being investigated. ijpsjournal.commdpi.com Microwave irradiation can dramatically shorten reaction times and improve energy efficiency compared to conventional heating. ijpsjournal.com Flow chemistry offers enhanced safety for handling potentially energetic nitration reactions, precise control over reaction parameters, and the potential for streamlined, continuous production. mdpi.com The use of renewable feedstocks and greener solvents are additional pillars of sustainable synthesis being explored. nih.govnih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis (e.g., Mixed Acid Nitration) | Potential Green Chemistry Approaches |

| Reagents | Fuming HNO₃ / concentrated H₂SO₄ guidechem.com | Solid acid catalysts (zeolites), N₂O₅, nitronium salts numberanalytics.comnumberanalytics.com |

| Solvents | Often requires excess strong acid as the medium guidechem.com | Use of greener solvents or solvent-free conditions ijpsjournal.commdpi.com |

| Energy | High energy consumption due to heating requirements guidechem.com | Microwave-assisted synthesis for rapid heating, flow reactors ijpsjournal.commdpi.com |

| Waste | Generation of large volumes of hazardous acidic waste nih.gov | Recyclable catalysts, reduced byproducts, higher atom economy nih.gov |

| Safety | Risks associated with handling strong, corrosive acids and potential for runaway reactions | Enhanced control in flow reactors, less hazardous reagents mdpi.com |

Exploration of Novel Derivatization Pathways and Reactivity Patterns

The molecular architecture of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating a library of new compounds. The primary points of reactivity are the activated chlorine atom on the aromatic ring and the carboxylic acid group of the side chain.

The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern observed in analogous compounds like 4-chloro-3,5-dinitrobenzotrifluoride. researchgate.net This compound readily reacts with aniline (B41778) derivatives via an anilino-dechlorination process, following an addition-elimination mechanism. researchgate.net This suggests that this compound could react with a wide array of nucleophiles—such as amines, alcohols, and thiols—to displace the chloride and form new C-N, C-O, and C-S bonds. The carboxylic acid functional group provides another handle for derivatization. It can be converted into esters, amides, acid chlorides, or other related functionalities using standard organic chemistry transformations. These reactions open pathways to attach this dinitrophenyl moiety to other molecules of interest, including polymers or biologically active compounds. nih.gov For example, related dinitrobenzoyl groups are used to derivatize amines and alcohols for analytical purposes. nih.gov

Future research will likely focus on exploring the scope of these reactions, developing novel catalysts to improve efficiency and selectivity, and studying the electronic effects of the dinitrophenylacetic acid moiety on the reactivity of its derivatives.

Table 2: Potential Derivatization Reactions of this compound

| Reactive Site | Reagent Type | Potential Product Class |

| Aromatic Chlorine | Primary/Secondary Amines (R₂NH) | 4-Amino-3,5-dinitrophenylacetic acid derivatives |

| Aromatic Chlorine | Alcohols/Phenols (ROH) | 4-Alkoxy/Aryloxy-3,5-dinitrophenylacetic acid derivatives |

| Aromatic Chlorine | Thiols (RSH) | 4-(Alkyl/Aryl)thio-3,5-dinitrophenylacetic acid derivatives |

| Carboxylic Acid | Alcohols (R'OH) / Acid Catalyst | Ester derivatives |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid chloride intermediate |

| Carboxylic Acid | Amines (R'₂NH) / Coupling Agent | Amide derivatives |

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Optimization

To optimize the synthesis and derivatization of this compound, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Traditional offline analysis methods like TLC or HPLC are often too slow to provide this level of insight. Consequently, there is a growing trend towards integrating advanced, real-time analytical techniques into the reaction workflow.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful tools for this purpose. mpg.deshimadzu.com Real-time NMR allows for the direct observation of reactants, intermediates, and products as the reaction progresses, providing crucial kinetic data without disturbing the reaction mixture. mpg.dersc.org Similarly, direct ionization mass spectrometry techniques, like Probe Electrospray Ionization (PESI), enable the rapid monitoring of changes in the molecular weight of components directly from the reaction vessel. shimadzu.com Spectroscopic methods, including UV-Visible and FTIR, can also be employed to track the concentration of key species, especially those with strong chromophores like nitroaromatic compounds. nih.gov The data gathered from these techniques is invaluable for optimizing reaction conditions—such as temperature, pressure, and catalyst loading—to maximize yield and minimize impurities. numberanalytics.comnumberanalytics.com

Table 3: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Application Example |

| Real-Time NMR | Structural information, species concentration, kinetic data mpg.dersc.org | Monitoring the step-wise nitration of the precursor aromatic ring. |

| Direct Ionization MS | Molecular weight changes, product and byproduct identification shimadzu.com | Tracking the conversion of this compound to an amide derivative. |

| In-situ FTIR/UV-Vis | Functional group changes, concentration of chromophoric species nih.gov | Following the disappearance of a reactant's signature peak and the appearance of a product's peak. |

| HPLC-MS | Separation and identification of all components, quantitation researchgate.netresearchgate.net | Post-reaction analysis to determine final purity and identify trace byproducts. |

Development of High-Throughput Screening Methodologies for New Reactions Involving this compound

High-Throughput Screening (HTS) offers a paradigm shift from traditional, one-at-a-time experimentation to a massively parallel approach. By enabling hundreds or thousands of experiments to be run simultaneously in microplate formats, HTS can rapidly accelerate the discovery of new reactions and the optimization of existing ones.

For this compound, HTS methodologies could be developed to screen for optimal conditions for its synthesis or derivatization. For example, a library of different catalysts, solvents, bases, or nucleophiles could be rapidly tested to find the ideal combination for a specific nucleophilic aromatic substitution reaction. Each well of a microplate would host a unique reaction, and the outcomes could be analyzed using fast, automated techniques such as plate-based UV-Vis readers or mass spectrometry.

Furthermore, HTS can be a powerful tool for discovering novel applications. By reacting this compound with a diverse library of compounds, researchers could screen for the formation of new products with desirable properties, such as biological activity, specific material characteristics, or utility as analytical probes. The challenge lies in developing robust and sensitive assays that are compatible with the HTS format to accurately report the outcome of each micro-reaction.

Unexplored Stereochemical Aspects and Chiral Derivatization Strategies (if applicable)

While this compound is itself an achiral molecule, its structure holds significant, largely unexplored potential in the field of stereochemistry. The methylene (B1212753) (-CH₂-) group in the acetic acid side chain is prochiral. This means that substitution of one of the two hydrogen atoms on this carbon can create a new chiral center. This opens up possibilities for asymmetric synthesis, where a chiral catalyst could be used to selectively form one enantiomer of a derivative over the other.

A more immediate and widely explored application for related dinitrophenyl compounds is their use as chiral derivatizing agents (CDAs). nih.gov CDAs are chiral molecules that react with a mixture of enantiomers to form diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC. nih.gov The 3,5-dinitrobenzoyl group, for example, is a well-known tag used for the derivatization and separation of chiral amines and alcohols. nih.gov The strong UV absorbance of the dinitrophenyl ring provides a sensitive method of detection.

Given this precedent, this compound is an excellent candidate for development into a novel CDA. It could be reacted with chiral alcohols or amines (forming diastereomeric esters or amides, respectively), enabling their separation and quantification. A novel chiral derivatization reagent, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine, has been developed for the analysis of chiral carboxylic acids, highlighting the utility of the dinitrophenyl scaffold in this area. researchgate.net Future work could focus on synthesizing chiral versions of this compound derivatives and evaluating their efficacy in resolving a wide range of racemic compounds.

Table 4: Potential Stereochemical Applications

| Application Area | Strategy | Example |

| Asymmetric Synthesis | Catalytic asymmetric transformation of the prochiral methylene group. | Enantioselective synthesis of a derivative with a chiral center at the alpha-carbon. |

| Chiral Derivatizing Agent | Reacting the carboxylic acid with a racemic amine or alcohol. | Formation of diastereomeric amides or esters separable by HPLC. nih.govresearchgate.net |

| Chiral Stationary Phase | Covalently bonding a chiral derivative to a solid support (e.g., silica). | Creating an HPLC column capable of directly separating enantiomers. |

| Chiral Recognition | Studying the non-covalent interactions between the compound and known chiral molecules. | Use in NMR studies to determine the enantiomeric excess of other compounds. |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3,5-dinitrobenzoic acid, and how can purity be maximized?

The synthesis typically involves nitration and chlorination of benzoic acid derivatives. For example, reactive chloro-nitroaryl intermediates (e.g., 4-chloro-3,5-dinitrobenzotrifluoride) can react with phthalimide derivatives under basic conditions to form target compounds . Purification often employs recrystallization using polar aprotic solvents (e.g., DMSO) or column chromatography with silica gel. Yield optimization requires controlled temperature (0–5°C during nitration) and stoichiometric excess of nitrating agents (HNO₃/H₂SO₄).

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-3,5-dinitrobenzoic acid?

- IR Spectroscopy: Identifies nitro ( ~1520 cm⁻¹, asymmetric stretch) and carboxylic acid ( ~1700 cm⁻¹, C=O stretch) functional groups .

- NMR: ¹H NMR in DMSO-d₆ shows absence of aromatic protons (due to nitro/chloro substitution) and a carboxylic acid proton at δ 13–14 ppm. ¹³C NMR confirms substitution patterns via carbon chemical shifts .

- UV-Vis: Strong absorbance in the 250–300 nm range due to nitroaromatic conjugation .

Q. How should 4-chloro-3,5-dinitrobenzoic acid be stored to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Nitro groups are sensitive to thermal decomposition; avoid temperatures >40°C. Stability tests indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. What role does 4-chloro-3,5-dinitrobenzoic acid play in synthesizing bioactive intermediates?

The compound serves as a precursor for N-(2-nitroaryloxy)-phthalimide derivatives, which are intermediates in agrochemical and pharmaceutical research. Its electron-withdrawing groups (Cl, NO₂) enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions with amines or thiols .

Q. How can computational methods predict reactivity in 4-chloro-3,5-dinitrobenzoic acid derivatives?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. The nitro groups at positions 3 and 5 create a symmetrical electron-deficient aromatic ring, directing electrophilic attacks to the para position relative to the carboxylic acid. Hammett constants (σ ≈ 1.25 for NO₂, 0.23 for Cl) quantify substituent effects on reaction rates .

Q. What analytical challenges arise in quantifying trace impurities in 4-chloro-3,5-dinitrobenzoic acid?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities like 3,5-dinitrobenzoic acid (unsubstituted analog) and chlorinated byproducts. Method validation requires spiked recovery tests (85–115% recovery) and limit of detection (LOD) <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.